molecular formula C13H16N2O B6614355 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] CAS No. 144598-21-0

1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole]

Cat. No. B6614355
CAS RN: 144598-21-0
M. Wt: 216.28 g/mol
InChI Key: SELZFPWJTBQJEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] (DTSI) is a synthetic compound that has been widely studied in the scientific community due to its potential applications in various areas of research. DTSI is an isoxazole derivative and is structurally similar to other compounds such as indole derivatives and benzodiazepines. DTSI is an important and versatile molecule that has been used to study a variety of biological processes, such as neuronal transmission, cell signaling, and drug metabolism.

Scientific Research Applications

1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] has been widely studied in the scientific community due to its potential applications in various areas of research. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] has been used to study neuronal transmission, cell signaling, and drug metabolism. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] has also been studied for its ability to modulate the activity of various enzymes and receptors, such as the serotonin 5-HT2A receptor and the GABA-A receptor. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] has also been used to study the effects of various drugs on the brain, as well as the effects of various drugs on the cardiovascular system.

Mechanism of Action

1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] has been shown to interact with various receptors and enzymes in the body, including the serotonin 5-HT2A receptor, the GABA-A receptor, and various enzymes involved in the metabolism of drugs. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] has also been shown to modulate the activity of these receptors and enzymes, which can lead to changes in neuronal transmission, cell signaling, and drug metabolism.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] have been studied extensively. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] has been shown to modulate the activity of various receptors and enzymes, which can lead to changes in neuronal transmission, cell signaling, and drug metabolism. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] has also been shown to have a variety of effects on the cardiovascular system, such as decreasing blood pressure, increasing heart rate, and increasing blood flow. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] has also been shown to have a variety of effects on the nervous system, such as increasing levels of serotonin and decreasing levels of dopamine.

Advantages and Limitations for Lab Experiments

The advantages of using 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] in laboratory experiments include its low cost, its availability, and its versatility. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] is also relatively easy to synthesize and can be used in a variety of experiments. However, there are also some limitations to using 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] in laboratory experiments. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] is not very stable and can degrade over time. Additionally, 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] is not very soluble in water, which can limit its use in aqueous solutions.

Future Directions

The future of 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] research is promising, as the compound has potential applications in a variety of fields. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] could be used to study the effects of various drugs on the brain and the cardiovascular system, as well as the effects of various drugs on the metabolism of drugs. 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] could also be used to study the effects of various compounds on the activity of various receptors and enzymes. Additionally, 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] could be used to study the effects of various compounds on the development and progression of various diseases, such as cancer and Alzheimer’s disease. Finally, 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] could be used to study the effects of various compounds on the behavior of animals, such as mice and rats.

Synthesis Methods

The synthesis of 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] has been studied extensively and various methods have been developed to synthesize the compound. The most common method for synthesizing 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] is the condensation of 1,3-dihydro-1,3,3-trimethyl-2H-indole with isoxazole in the presence of an acid catalyst. This method has been used for the synthesis of 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] in both laboratory and industrial settings. Other methods for synthesizing 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5'(4'H)-isoxazole] include the reaction of 1,3-dihydro-1,3,3-trimethyl-2H-indole with an isocyanide, the reaction of 1,3-dihydro-1,3,3-trimethyl-2H-indole with an amine, and the reaction of 1,3-dihydro-1,3,3-trimethyl-2H-indole with a nitrile.

properties

IUPAC Name

1',3',3'-trimethylspiro[4H-1,2-oxazole-5,2'-indole]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-12(2)10-6-4-5-7-11(10)15(3)13(12)8-9-14-16-13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELZFPWJTBQJEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13CC=NO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501174762
Record name 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5′(4′H)-isoxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144598-21-0
Record name 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5′(4′H)-isoxazole]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144598-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1,3,3-trimethylspiro[2H-indole-2,5′(4′H)-isoxazole]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501174762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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